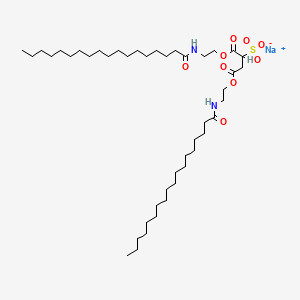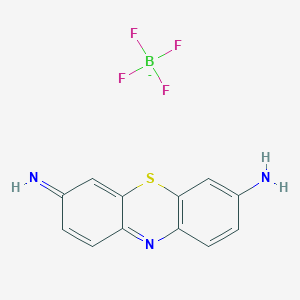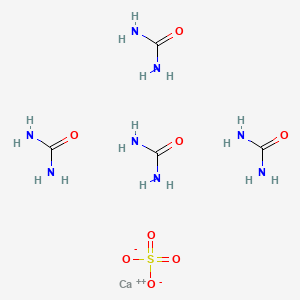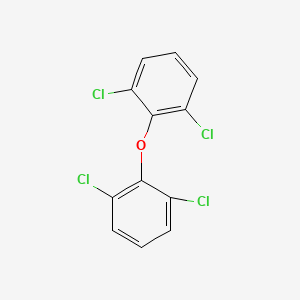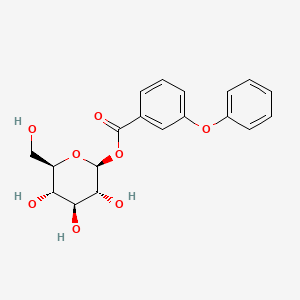
3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) attached to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt typically involves the reaction of m-chlorophenylhydrazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate diazonium salt, which then reacts with cyanogen bromide to form the desired triazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted triazene derivatives.
科学的研究の応用
3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its observed activities.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)piperazine: A compound with similar structural features but different biological activities.
1-(3-Trifluoromethylphenyl)piperazine: Another structurally related compound with distinct pharmacological properties.
Uniqueness
3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt is unique due to its specific triazene structure, which imparts distinct chemical reactivity and biological activities
特性
CAS番号 |
56332-32-2 |
|---|---|
分子式 |
C7H4ClN4Na |
分子量 |
202.57 g/mol |
IUPAC名 |
sodium;[(3-chlorophenyl)diazenyl]-cyanoazanide |
InChI |
InChI=1S/C7H4ClN4.Na/c8-6-2-1-3-7(4-6)11-12-10-5-9;/h1-4H;/q-1;+1 |
InChIキー |
RMBRYPUYGPQBGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N=N[N-]C#N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


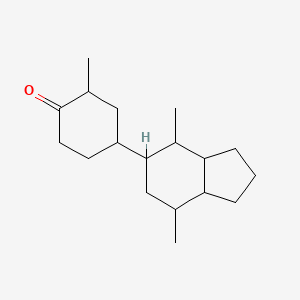
![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)
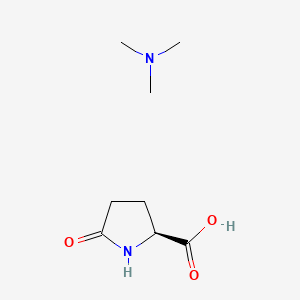


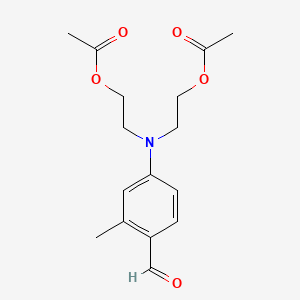
![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)
